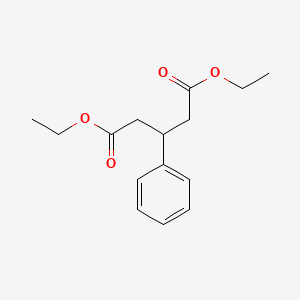

Diethyl 3-phenylpentanedioate

Description

Significance of Diesters as Versatile Synthetic Building Blocks

Diesters are crucial intermediates in numerous synthetic pathways, enabling the creation of a wide array of organic compounds. solubilityofthings.com Their unique chemical properties make them essential tools for chemists. numberanalytics.com For instance, they are key in the Dieckmann cyclization, a reaction that forms cyclic ketones, and other intramolecular condensation reactions. fiveable.me The structural features of diesters, including their ability to form intramolecular bonds and their potential for further functionalization, make them valuable in the construction of complex cyclic and polycyclic systems. fiveable.me Furthermore, esters are used as monomers in the synthesis of polyesters, a class of polymers with diverse industrial applications. numberanalytics.com

Overview of Glutarate Derivatives in Contemporary Organic Transformations

Glutarate derivatives, which are esters or salts of glutaric acid (a five-carbon dicarboxylic acid), are important structural motifs in many natural products and pharmaceutical intermediates. doi.org Chiral glutaric acid derivatives, in particular, are valuable building blocks in organic synthesis. doi.org The development of efficient and enantioselective methods for synthesizing these compounds is an active area of research. doi.org For example, the asymmetric hydrogenation of glutarate precursors is a key step in the synthesis of the drug candoxatril. acs.org The selective reduction of dimethyl 3-oxoglutarate provides access to a variety of 1,3,5-oxygenated synthons, which are useful intermediates in the preparation of complex molecules. researchgate.net

Research Trajectories and Academic Significance of Diethyl 3-phenylpentanedioate

This compound is a specific glutarate derivative that has garnered attention in the field of organic synthesis. Research has explored its synthesis and its role as an intermediate in creating more complex molecules. For instance, studies have investigated the asymmetric hydrolysis of this compound using enzymes like lipases. google.com The carbon skeleton of similar pentanedioate (B1230348) structures often displays an extended conformation. nih.gov The compound and its derivatives are also subjects of study in the development of new synthetic methodologies.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C15H20O4 |

| Molecular Weight | 264.317 g/mol |

| Boiling Point | 339.5°C at 760 mmHg |

| Flash Point | 160.8°C |

| Density | 1.076 g/cm³ |

| CAS Number | 55951-74-1 |

This data is compiled from various chemical suppliers and databases. lookchemicals.com

Further research into the reactions and applications of this compound continues to be of interest to the academic and industrial chemical communities.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 3-phenylpentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-3-18-14(16)10-13(11-15(17)19-4-2)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDRMAHJAKQAOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(=O)OCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286081 | |

| Record name | diethyl 3-phenylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55951-74-1 | |

| Record name | NSC43720 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl 3-phenylpentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl 3 Phenylpentanedioate and Its Analogues

Conventional and Established Synthetic Routes

Traditional methods for the synthesis of diethyl 3-phenylpentanedioate primarily rely on classical esterification techniques and Michael addition reactions. These routes are well-established and provide reliable access to the target compound, typically in its racemic form.

Classical Esterification Approaches for Diester Formation

One of the most direct and classical methods for the formation of this compound is the Fischer esterification of 3-phenylpentanedioic acid (also known as 3-phenylglutaric acid). This acid-catalyzed reaction involves heating the dicarboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. organic-chemistry.org The equilibrium of the reaction is driven towards the formation of the diester by using a large excess of the alcohol, which also serves as the solvent, and by the removal of water as it is formed. tamu.edulibretexts.org

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. chemistrysteps.com For a dicarboxylic acid like 3-phenylpentanedioic acid, this process occurs at both carboxyl groups to yield the desired diethyl ester.

While being a straightforward method, Fischer esterification is a reversible process, and achieving high yields often requires forcing conditions, such as prolonged heating under reflux. wvu.edu

Michael Addition Strategies in this compound Synthesis

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a powerful and widely used strategy for the formation of the carbon skeleton of this compound. libretexts.orgchegg.com In this context, the reaction involves the addition of a diethyl malonate enolate to an ethyl cinnamate (B1238496) derivative.

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which deprotonates the diethyl malonate to form a stabilized carbanion. wikipedia.org This carbanion then acts as the Michael donor, attacking the β-carbon of the ethyl cinnamate (the Michael acceptor). researchgate.net The resulting enolate is subsequently protonated during workup to yield the tri-ester precursor, which upon hydrolysis and decarboxylation would lead to 3-phenylpentanedioic acid, that can then be esterified as described above. A more direct route involves the reaction of a phenyl-substituted Michael acceptor that already contains the desired carbon framework.

This method is highly efficient for carbon-carbon bond formation and provides a versatile route to a variety of substituted pentanedioates. The reaction conditions can be tuned by the choice of base, solvent, and temperature to optimize the yield of the desired adduct.

Advanced and Stereoselective Synthetic Pathways

The development of asymmetric catalysis has opened up new avenues for the synthesis of enantiomerically enriched this compound and its analogues. These advanced methods are crucial for applications where the stereochemistry of the molecule is critical, such as in the synthesis of pharmaceuticals and other biologically active compounds.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis in the context of this compound synthesis predominantly focuses on the enantioselective Michael addition reaction. By employing a chiral catalyst, it is possible to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.

The success of asymmetric Michael additions hinges on the design of effective chiral catalysts. These can be broadly categorized into chiral metal complexes and metal-free organocatalysts.

Chiral Metal Complexes: In this approach, a metal, such as copper(II), is coordinated to a chiral ligand. The resulting complex acts as a chiral Lewis acid, activating the Michael acceptor and creating a chiral environment around the reaction center. Ligands for these reactions are often designed to have a rigid backbone and specific steric and electronic properties to induce high enantioselectivity. Examples of such ligands include those derived from binaphthyl and proline moieties, which can effectively control the facial selectivity of the nucleophilic attack. rsc.org

Organocatalysts: Chiral organocatalysts have emerged as a powerful tool for asymmetric synthesis. mdpi.com For the enantioselective Michael addition of malonates, bifunctional organocatalysts are particularly effective. These catalysts possess both a basic site (e.g., a tertiary amine or a primary amine) to deprotonate the malonate and a hydrogen-bond donating moiety (e.g., a thiourea (B124793) or urea (B33335) group) to activate the Michael acceptor and orient the reactants in a stereochemically defined manner. nih.govnih.gov Catalysts derived from naturally occurring cinchona alkaloids and synthetically accessible scaffolds like 1,2-diphenylethanediamine have been successfully employed. rsc.orgrsc.org The design of these catalysts often involves creating a well-defined chiral pocket that favors the formation of one enantiomer.

The enantioselective Michael addition of diethyl malonate to ethyl cinnamate or related α,β-unsaturated esters is a key step in the asymmetric synthesis of this compound. The use of the aforementioned chiral catalysts allows for the formation of the C-C bond with a high degree of stereocontrol.

For instance, organocatalysts derived from 1,2-diphenylethanediamine have been shown to effectively catalyze the addition of malonates to cinnamones and chalcones, achieving high yields and excellent enantioselectivities (up to >99% ee). rsc.orgsci-hub.se Similarly, bifunctional catalysts based on cinchona alkaloids have been successfully applied to the conjugate addition of malonates to nitroolefins, a reaction that shares mechanistic principles with the addition to cinnamates. nih.gov These catalysts are believed to operate through a dual activation mechanism, where the amine moiety activates the nucleophile and the thiourea or other hydrogen-bonding group activates the electrophile.

The reaction conditions, including the choice of solvent, temperature, and catalyst loading, are crucial for achieving high enantioselectivity and yield. The development of these catalytic systems has made the synthesis of optically active 3-aryl-pentanedioate derivatives more accessible and efficient.

| Catalyst Type | Michael Acceptor | Michael Donor | Yield (%) | Enantiomeric Excess (ee, %) |

| 1,2-diphenylethanediamine derivative | Cinnamone | Diethyl Malonate | 61-99 | 65->99 |

| Cinchona alkaloid-thiourea | β-Nitrostyrene | Dimethyl Malonate | High | High |

| Cu(II)-binaphthyl-proline complex | β,γ-Unsaturated-α-ketoester | Diethyl Malonate | up to 96 | up to 92 |

| Chiral Sodium Glycerophosphate | Chalcone (B49325) | Methyl Malonate | Satisfactory | Good |

Diastereoselective Approaches to 3-phenylpentanedioate Isomers

The synthesis of specific stereoisomers of this compound and its analogues is of considerable interest due to the distinct biological and chemical properties that different isomers may possess. The primary method for constructing the carbon skeleton of this molecule is the Michael addition reaction. This reaction typically involves the conjugate addition of a malonic ester nucleophile to a cinnamic ester derivative. The control of stereochemistry at the newly formed stereocenters is a key challenge in these syntheses.

One of the most effective strategies to control the diastereoselectivity of the Michael addition is through the use of chiral catalysts. Organocatalysis has emerged as a powerful tool in this regard. Chiral amines and their derivatives, such as those derived from cinchona alkaloids or 1,2-diphenylethanediamine, have been successfully employed to catalyze the enantioselective and diastereoselective addition of malonates to α,β-unsaturated carbonyl compounds. These catalysts can activate the reactants and create a chiral environment that favors the formation of one diastereomer over the other.

The general mechanism involves the formation of a chiral enamine or iminium ion intermediate, which then undergoes a stereocontrolled conjugate addition. The facial selectivity of the attack of the nucleophile on the Michael acceptor is dictated by the steric and electronic properties of the chiral catalyst.

While specific data for the diastereoselective synthesis of this compound is not extensively reported, the principles can be illustrated by analogous reactions. The following interactive table summarizes typical results for the organocatalyzed Michael addition of diethyl malonate to chalcone derivatives, which are structurally related to the precursors of this compound.

Table 1: Illustrative Data for Organocatalyzed Diastereoselective Michael Addition

| Catalyst | Michael Acceptor | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) of Major Diastereomer | Yield (%) |

|---|---|---|---|---|

| Cinchona Alkaloid Derivative | Chalcone | 95:5 | 98% | 92 |

| (S,S)-Diphenylethylenediamine | trans-Chalcone | 90:10 | 95% | 88 |

| Proline-based Catalyst | Ethyl cinnamate | 85:15 | 92% | 85 |

These examples demonstrate the high levels of stereocontrol that can be achieved using chiral organocatalysts in Michael addition reactions, providing a clear pathway to the diastereoselective synthesis of 3-phenylpentanedioate isomers.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable processes. Key areas of focus include the use of solvent-free reaction conditions, biocatalytic methods, and maximizing atom economy.

Solvent-Free Reaction Conditions

Performing organic reactions without the use of volatile organic solvents is a cornerstone of green chemistry, as it reduces waste, toxicity, and environmental impact. The Michael addition, a key step in the synthesis of this compound, has been shown to be amenable to solvent-free conditions.

Mechanochemistry, which involves conducting reactions in the solid state through grinding or milling, has been successfully applied to Michael additions. This technique can lead to high yields in shorter reaction times compared to traditional solution-phase methods. The absence of a solvent simplifies the work-up procedure and reduces the generation of solvent waste. For the synthesis of this compound, a solvent-free approach would involve the direct reaction of diethyl malonate with an appropriate cinnamic ester in the presence of a solid-supported base or under high-speed ball milling conditions. Research in related systems has demonstrated the feasibility of achieving high conversions and selectivities under such conditions.

Biocatalytic Approaches to Ester Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as lipases, are particularly well-suited for ester synthesis and modification due to their high efficiency, mild reaction conditions (typically room temperature and neutral pH), and high chemo-, regio-, and enantioselectivity.

For the synthesis of this compound, lipases can be employed in several ways. One approach is the direct lipase-catalyzed esterification of 3-phenylpentanedioic acid with ethanol. This method avoids the use of harsh acidic or basic catalysts and often proceeds with high yields.

Another powerful biocatalytic strategy is the desymmetrization of a prochiral precursor. For instance, 3-phenylglutaric anhydride (B1165640) can be subjected to enantioselective alcoholysis catalyzed by a lipase (B570770) in the presence of ethanol. This reaction can selectively produce a chiral monoester, which can then be further esterified to yield an enantiomerically enriched this compound. This approach is particularly valuable for accessing specific stereoisomers of the target molecule. Lipases such as Candida antarctica lipase B (CALB) are known to be effective in such desymmetrization reactions.

Atom Economy and Sustainable Methodologies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy is a key principle of green chemistry, as it signifies minimal waste generation. The primary synthetic route to this compound, the Michael addition of diethyl malonate to ethyl cinnamate, is an addition reaction, which inherently has a high atom economy.

The reaction can be represented as follows:

C₆H₅CH=CHCOOC₂H₅ (Ethyl cinnamate) + CH₂(COOC₂H₅)₂ (Diethyl malonate) → C₆H₅CH(CH₂COOC₂H₅)CH(COOC₂H₅)₂

To calculate the theoretical atom economy for the formation of the initial adduct:

Molecular Weight of Reactants:

Ethyl cinnamate (C₁₁H₁₂O₂): 176.21 g/mol

Diethyl malonate (C₇H₁₂O₄): 160.17 g/mol

Total Mass of Reactants: 176.21 + 160.17 = 336.38 g/mol

Molecular Weight of Product:

Tetraethyl 2-phenylpropane-1,1,3,3-tetracarboxylate (C₁₈H₂₄O₈): 336.38 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (336.38 / 336.38) x 100 = 100%

This calculation demonstrates the inherent efficiency of the Michael addition in terms of atom economy. Combining this with solvent-free conditions and biocatalytic methods provides a robust framework for the sustainable synthesis of this compound.

Reactivity Profile and Transformational Chemistry of Diethyl 3 Phenylpentanedioate

Ester Functional Group Reactivity

The two ethyl ester groups in Diethyl 3-phenylpentanedioate are susceptible to a variety of nucleophilic substitution reactions, providing pathways to a range of derivatives.

The ester moieties of this compound can be readily cleaved through hydrolysis under both acidic and basic conditions, or converted to other esters via transesterification.

Hydrolysis:

Under acidic conditions, the hydrolysis of this compound to 3-phenylpentanedioic acid is a reversible process. The reaction is typically carried out by heating the diester in the presence of a strong acid, such as hydrochloric or sulfuric acid, in an aqueous solution. libretexts.orgchemguide.co.uk The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. youtube.comyoutube.com Subsequent proton transfers and elimination of ethanol (B145695) yield the carboxylic acid.

Basic hydrolysis, or saponification, is an irreversible process that yields the dicarboxylate salt of 3-phenylpentanedioic acid. chemistrysteps.com This reaction is typically performed by treating the diester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon. The rate of alkaline hydrolysis of esters generally follows second-order kinetics, being first order in both the ester and the hydroxide ion. chemrxiv.orgresearchgate.netresearchgate.net The presence of the electron-withdrawing phenyl group at the C3 position is expected to have a modest influence on the rate of hydrolysis compared to unsubstituted diethyl glutarate.

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H2SO4, heat | 3-Phenylpentanedioic acid | Equilibrium dependent |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous NaOH or KOH, heat | Disodium 3-phenylpentanedioate | >95% |

Transesterification:

Transesterification involves the conversion of the ethyl esters of this compound to other alkyl esters in the presence of an alcohol and an acid or base catalyst. masterorganicchemistry.comwikipedia.org Acid-catalyzed transesterification follows a mechanism similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. Base-catalyzed transesterification proceeds through the nucleophilic attack of an alkoxide ion on the ester carbonyl. This reaction is an equilibrium process, and is often driven to completion by using a large excess of the reactant alcohol or by removing the ethanol that is formed. wikipedia.org

| Reaction | Catalyst | Reagents and Conditions | Product Example (with Methanol) |

| Acid-Catalyzed Transesterification | H2SO4, HCl | Methanol, heat | Dimethyl 3-phenylpentanedioate |

| Base-Catalyzed Transesterification | NaOMe, KOMe | Methanol, heat | Dimethyl 3-phenylpentanedioate |

The ester functional groups of this compound can be selectively reduced to the corresponding primary alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce both ester groups to yield 3-phenylpentane-1,5-diol. Milder reducing agents could potentially be employed for the selective reduction of one of the two ester groups, although this can be challenging to control.

Information regarding the selective oxidation of this compound is not extensively documented in the literature. Generally, the ester functional groups are resistant to oxidation under mild conditions. More forceful oxidation would likely lead to the degradation of the molecule, including the phenyl ring.

| Reaction | Reagent | Solvent | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | Tetrahydrofuran (THF) | 3-Phenylpentane-1,5-diol |

Cyclization and Condensation Reactions

The presence of two ester groups and an activated methylene (B1212753) group at the C2 and C4 positions makes this compound a prime candidate for various cyclization and condensation reactions.

The most significant intramolecular cyclization of this compound is the Dieckmann condensation. This reaction, which is an intramolecular version of the Claisen condensation, involves the formation of a five- or six-membered ring upon treatment with a strong base, such as sodium ethoxide. libretexts.orgopenstax.org For this compound, which is a 1,5-diester, a six-membered ring is expected to form.

Due to the unsymmetrical nature of this compound, the Dieckmann condensation can proceed via two different pathways, leading to a mixture of two isomeric β-keto esters: ethyl 2-oxo-4-phenylcyclohexane-1-carboxylate and ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate. study.comlibretexts.org The ratio of these products would depend on the relative acidities of the α-protons at the C2 and C4 positions and the steric hindrance in the transition states leading to the cyclized products.

| Reaction | Base | Solvent | Products |

| Dieckmann Condensation | Sodium Ethoxide (NaOEt) | Ethanol | Mixture of ethyl 2-oxo-4-phenylcyclohexane-1-carboxylate and ethyl 4-oxo-2-phenylcyclohexane-1-carboxylate |

The methylene groups at the C2 and C4 positions of this compound are activated by the adjacent ester carbonyl groups, making them susceptible to deprotonation and subsequent participation in intermolecular condensation reactions. A notable example is the Knoevenagel condensation, where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base. organicreactions.orgwikipedia.orgthermofisher.com this compound can act as the active methylene component in such reactions. For instance, in the presence of a base like piperidine (B6355638) or an amine, it can condense with aldehydes to form α,β-unsaturated products. amazonaws.com

| Reaction | Reactant | Catalyst | Product Type |

| Knoevenagel Condensation | Aldehyde (e.g., Benzaldehyde) | Piperidine, Pyridine | Diethyl 2-(benzylidene)-3-phenylpentanedioate or Diethyl 2,4-di(benzylidene)-3-phenylpentanedioate |

This compound as a Key Synthetic Intermediate

The reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products. For instance, substituted glutaric acid derivatives are precursors in the synthesis of various bioactive compounds. A notable example is the synthesis of Baclofen, a muscle relaxant, which can be prepared from derivatives of 3-(4-chlorophenyl)glutaric acid. brieflands.comajchem-b.com While not a direct precursor, the structural similarity of this compound to intermediates in such syntheses highlights its potential as a building block for analogous pharmacologically active molecules. The ability to undergo a variety of transformations, including hydrolysis, reduction, cyclization, and condensation, allows for the introduction of diverse functional groups and the construction of complex molecular architectures.

Precursor in Complex Organic Molecule Construction

Though specific examples are scarce, the structure of this compound lends itself to being a valuable precursor in the synthesis of more complex molecular architectures. Derivatives of glutaric acid, the parent dicarboxylic acid of this compound, are known to be key intermediates in the synthesis of various organic compounds, including active pharmaceutical ingredients. For instance, substituted glutaric acids are utilized in the synthesis of compounds like pregabalin, highlighting the pharmaceutical relevance of this class of molecules. It is conceivable that this compound could serve as a starting material for analogous complex targets, where the phenyl group introduces a key structural motif.

The diester functionality allows for a variety of transformations. For example, hydrolysis to the corresponding 3-phenylpentanedioic acid would provide a diacid that can be used to form polyesters or polyamides. Furthermore, the methylene groups alpha to the carbonyls can potentially be deprotonated to form enolates, which can then participate in a range of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations, to build up molecular complexity.

Building Block for Heterocyclic Systems and Derived Scaffolds

The 1,5-dicarbonyl nature of this compound makes it a prime candidate for the synthesis of various heterocyclic systems through cyclization reactions. Depending on the reaction conditions and the nature of the coreactant, a variety of five- and six-membered rings can be envisioned.

For example, condensation with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyridazinone derivatives. Similarly, reaction with ureas or thioureas could yield barbiturate-like structures. The reaction of 3-phenylglutaric acid, the parent diacid, with N-methyl-1,2-benzenediamine dihydrochloride (B599025) has been shown to produce a ligand that can coordinate with metal ions like copper(II), demonstrating the potential for forming more intricate, metal-coordinating scaffolds.

The following table illustrates potential heterocyclic systems that could be derived from this compound:

| Reactant | Potential Heterocyclic Product |

| Hydrazine | Phenyl-substituted pyridazinone |

| Urea (B33335) | Phenyl-substituted barbituric acid derivative |

| 1,2-Diaminobenzene | Phenyl-substituted benzodiazepine (B76468) derivative |

Applications in New Methodological Organic Synthesis Development

While specific new synthetic methodologies explicitly employing this compound are not widely reported, its structure is well-suited for exploring novel transformations. For instance, the development of enantioselective methods for the functionalization of the prochiral methylene groups would be of significant interest. The synthesis of chiral 3-phenylglutaric acid derivatives is an area of active research, and this compound could serve as a key substrate in the development of new asymmetric catalytic methods.

Furthermore, the molecule could be a substrate for investigating new C-H activation or functionalization reactions, targeting either the aliphatic backbone or the aromatic ring. The development of selective transformations that can differentiate between the two ester groups would also represent a valuable methodological advancement.

Catalytic Transformations Involving this compound

Catalysis offers a powerful tool to enhance the reactivity and selectivity of transformations involving this compound. Both metal-based and organic catalysts could potentially be employed to effect a variety of chemical modifications.

Metal-Catalyzed Functionalizations

Metal catalysts could be employed for a range of transformations on the this compound scaffold. For example, palladium-catalyzed cross-coupling reactions could be used to functionalize the phenyl ring, introducing a variety of substituents. Catalytic hydrogenation of the aromatic ring would provide access to cyclohexyl-substituted pentanedioates, which may possess interesting properties for materials science or as pharmaceutical intermediates.

Furthermore, metal-catalyzed carbene or nitrene insertion reactions into the C-H bonds of the aliphatic backbone could provide a direct route to more complex, functionalized derivatives. The ester groups themselves could also be subject to metal-catalyzed transformations, such as reduction to the corresponding diol or conversion to other functional groups.

The following table summarizes potential metal-catalyzed functionalizations:

| Catalyst Type | Reaction | Potential Product |

| Palladium | Cross-coupling (e.g., Suzuki, Heck) | Aryl- or vinyl-substituted phenylpentanedioate |

| Platinum/Rhodium | Hydrogenation | Diethyl 3-cyclohexylpentanedioate |

| Rhodium/Copper | C-H Carbene/Nitrene Insertion | Functionalized pentanedioate (B1230348) derivatives |

Organocatalytic Applications

Organocatalysis provides a complementary approach to metal catalysis, often offering mild reaction conditions and unique selectivity. This compound could be a substrate in various organocatalytic reactions. For instance, the enolates generated from this diester could participate in organocatalytic Michael additions to α,β-unsaturated carbonyl compounds, leading to the formation of highly functionalized adducts.

Chiral organocatalysts, such as proline derivatives or chiral amines, could be used to achieve enantioselective functionalization of the prochiral methylene groups. For example, an asymmetric α-amination, α-oxidation, or α-fluorination could introduce a stereocenter with high enantiomeric excess. While the direct application of organocatalysis to this compound is not well-documented, the principles of organocatalysis suggest a wide range of potential transformations.

Theoretical and Computational Studies of Diethyl 3 Phenylpentanedioate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which govern the molecule's behavior.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For Diethyl 3-phenylpentanedioate, DFT calculations are instrumental in determining its optimized geometric structure. These calculations typically employ a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), to solve the Schrödinger equation in an approximate manner. researchgate.net The resulting optimized structure provides precise bond lengths, bond angles, and dihedral angles, offering a static, low-energy snapshot of the molecule.

Furthermore, DFT is employed to calculate key electronic properties. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. researchgate.net For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups, indicating their nucleophilic character, and positive potential around the hydrogen atoms.

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring due to its electron-rich π-system. The LUMO, conversely, would likely be distributed over the carbonyl groups of the ester functionalities, which are electron-deficient. The analysis of these frontier orbitals helps in predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture, molecules are dynamic entities. Conformational analysis and molecular dynamics simulations explore the molecule's flexibility and behavior over time.

The presence of multiple single bonds in this compound allows for a wide range of conformations. Conformational analysis aims to identify the most stable arrangements (conformers) by exploring the potential energy surface of the molecule. This can be achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. lumenlearning.comlibretexts.org

For this compound, key rotations would be around the C-C bonds of the pentanedioate (B1230348) backbone and the C-O bonds of the ethyl ester groups. The phenyl group at the 3-position introduces significant steric bulk, which will heavily influence the preferred conformations, likely favoring staggered arrangements that minimize steric hindrance. utdallas.edu The relative energies of different conformers can be calculated to determine their population at a given temperature.

Molecular Dynamics (MD) simulations provide a movie-like depiction of a molecule's motion over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule flexes, vibrates, and interacts with its environment. nih.govmdpi.com

An MD simulation of this compound in a solvent, such as water or an organic solvent, would illustrate the dynamic interplay between the solute and solvent molecules. It would also highlight intramolecular interactions, such as the potential for the phenyl ring to interact with the ester groups through non-covalent interactions. These simulations are crucial for understanding the molecule's behavior in a realistic chemical environment.

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict how a molecule will behave in a chemical reaction. For this compound, this involves identifying the most likely sites for reaction and predicting the outcome of reactions with different reagents.

The HOMO and LUMO distributions, as discussed earlier, provide initial clues about reactivity. The regions of high HOMO density are likely sites for electrophilic attack, while areas with high LUMO density are susceptible to nucleophilic attack.

Fukui functions, derived from DFT calculations, offer a more quantitative measure of local reactivity. researchgate.net These functions identify the atoms in a molecule that are most likely to accept or donate electrons. For this compound, the Fukui functions would likely confirm the carbonyl carbons as primary sites for nucleophilic attack and the phenyl ring as a potential site for electrophilic substitution. Such computational predictions are invaluable for designing synthetic routes and understanding reaction mechanisms. researchgate.net

Computational Elucidation of Reaction Pathways

No computational studies detailing the reaction mechanisms involving this compound were identified.

Transition State Modeling and Energetics

There is no available research on the transition state structures or the energetics of reactions involving this compound.

Solvent Effects on Conformation and Reactivity: Computational Perspectives

No computational models or simulations on how different solvents affect the conformation and reactivity of this compound have been published.

Without dedicated scholarly research on this specific compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Analytical Methodologies for Mechanistic and Structural Insights into Diethyl 3 Phenylpentanedioate

Spectroscopic Techniques for Probing Reaction Intermediates and Transient Species

Spectroscopic methods are indispensable for observing reactions in real-time and characterizing fleeting molecular species that are critical to understanding reaction mechanisms.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions directly within the NMR tube. This method allows for the real-time tracking of reactant consumption, intermediate formation, and product generation, providing invaluable kinetic and mechanistic data. rsc.orgcardiff.ac.uk By recording a sequence of NMR spectra over the course of a reaction, changes in the chemical shifts and signal intensities of specific nuclei (e.g., ¹H, ¹³C) can be quantified.

For the synthesis of Diethyl 3-phenylpentanedioate, which could be formed, for example, through a Michael addition of a diethyl malonate equivalent to a cinnamate (B1238496) derivative followed by subsequent reaction steps, in-situ NMR would be highly effective. Researchers can monitor the disappearance of the distinct proton signals of the reactants and the simultaneous appearance of the characteristic peaks corresponding to the this compound product. This approach enables the determination of reaction kinetics, including nucleation and growth processes, and can help identify transient intermediates that may not be observable by conventional offline analysis. cardiff.ac.uk

Table 1: Representative ¹H NMR Signals for In-situ Reaction Monitoring

| Species | Key Proton Signal | Approximate Chemical Shift (ppm) | Expected Change Over Time |

| Reactant A (e.g., Diethyl malonate) | α-proton | ~3.5 | Decrease in intensity |

| Reactant B (e.g., Cinnamate ester) | Vinylic protons | ~6.0 - 8.0 | Decrease in intensity |

| This compound | Methine proton (CH-Ph) | ~3.0 - 3.5 | Increase in intensity |

| This compound | Methylene (B1212753) protons (-CH₂-COOEt) | ~2.5 - 3.0 | Increase in intensity |

Advanced mass spectrometry (MS) techniques, particularly those coupled with liquid chromatography (LC-MS) and employing soft ionization methods like Electrospray Ionization (ESI), are critical for identifying reaction intermediates and elucidating complex reaction pathways. Tandem mass spectrometry (MS/MS) further allows for the structural characterization of ions by inducing fragmentation and analyzing the resulting product ions. nih.gov

In the context of this compound synthesis, ESI-MS could be used to detect charged intermediates or transient species directly from the reaction mixture. By analyzing the mass-to-charge ratio (m/z) of the ions, potential intermediates can be identified. Subsequent MS/MS analysis of a targeted intermediate ion would provide a fragmentation pattern, offering structural clues that help confirm its identity. This methodology is essential for piecing together the step-by-step mechanism of the reaction, validating proposed pathways, and discovering unexpected side reactions. nih.govpnas.org

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a detailed fingerprint based on the functional groups present. These methods are useful for both structural confirmation of the final product and for tracking changes in bonding during a reaction.

For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the ester carbonyl (C=O) stretch, typically around 1730 cm⁻¹. Other key signals include C-O stretching vibrations and the characteristic peaks of the phenyl group. Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the vibrations of the aromatic ring and the carbon backbone. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to simulate the vibrational spectra, which aids in the precise assignment of experimental peaks to specific molecular motions. nih.gov

Table 2: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Ester C=O | Stretch | 1750 - 1730 | Weak |

| Ester C-O | Stretch | 1300 - 1000 | Moderate |

| Aromatic C=C | Stretch | 1600 - 1450 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H | Stretch | 3000 - 2850 | Moderate |

Chromatographic Methodologies for Stereoisomeric Purity and Separation

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. Chromatographic techniques are essential for separating these stereoisomers to determine enantiomeric purity and to obtain enantiopure compounds. phenomenex.commdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of enantiomers. nih.gov The method relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the separation of this compound enantiomers, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. mdpi.com Columns like Chiralpak® AD-H (amylose derivative) or Chiralpak® AS-H (amylose derivative) often provide excellent resolution for a wide range of chiral compounds. mdpi.comresearchgate.net Method development would involve screening various mobile phases, typically mixtures of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695), to optimize the separation factor (α) and resolution (Rs).

Table 3: Example Conditions for Chiral HPLC Method Development

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection (nm) | Expected Outcome |

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Isopropanol (90:10) | 1.0 | 220 | Baseline separation of enantiomers |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane / Ethanol (80:20) | 0.8 | 220 | Partial to good separation |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | Polar Organic Mode (e.g., Acetonitrile) | 1.0 | 220 | Potential for good resolution |

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile and thermally stable compounds. The separation is achieved using capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins. gcms.czresearchgate.net

To apply chiral GC to this compound, a derivatized cyclodextrin-based column, such as one containing a trifluoroacetyl or dialkylated β-cyclodextrin derivative, would be a suitable starting point. researchgate.net The analyte's volatility might be sufficient for direct analysis, or derivatization could be employed if necessary. The separation efficiency in chiral GC is highly dependent on the column temperature program, carrier gas flow rate, and the specific cyclodextrin (B1172386) derivative used, which provides the chiral recognition mechanism. azom.com Chiral GC can offer very high resolution and is an excellent tool for determining the enantiomeric excess of the compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, which can then be used to construct a detailed molecular model.

For this compound, a successful X-ray crystallographic analysis would yield a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, offering a definitive depiction of the molecule's conformation in the solid state. The resulting structural data would reveal the spatial orientation of the phenyl group relative to the pentanedioate (B1230348) backbone and the conformation of the two ethyl ester groups.

While specific crystallographic data for this compound is not publicly available, a hypothetical dataset based on similar organic ester compounds is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₂₀O₄ |

| Formula Weight | 264.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 18.234(6) |

| α (°) | 90 |

| β (°) | 105.67(3) |

| γ (°) | 90 |

| Volume (ų) | 1502.3(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.168 |

| R-factor | 0.045 |

| wR-factor | 0.124 |

This data would allow for the detailed visualization of the molecule, including intramolecular and intermolecular interactions, such as hydrogen bonding, which dictates the packing of the molecules within the crystal lattice.

Combined Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of individual components within complex mixtures. springernature.comnih.gov For a compound like this compound, which may be present in reaction mixtures or biological matrices, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable. nih.goviosrjournals.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. iosrjournals.org In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. nih.gov The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.

A plausible GC-MS methodology for the analysis of this compound would involve:

Sample Preparation: Extraction of the analyte from the matrix using a suitable solvent, such as dichloromethane. nih.gov

Chromatographic Separation: Utilizing a non-polar or medium-polarity capillary column to separate this compound from other components in the mixture.

Mass Spectrometric Detection: Identification based on the unique fragmentation pattern of the molecule upon electron ionization.

Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Illustrative Setting |

| GC System | Agilent 8890 GC |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Inlet Temperature | 280 °C |

| Oven Program | Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| MS System | Agilent 7250 GC/Q-TOF |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

| Transfer Line Temp. | 290 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative for the analysis of less volatile or thermally labile compounds. nih.govresearchgate.net This technique separates components in a liquid phase based on their affinity for a stationary phase, followed by mass spectrometric detection. lcms.cz

For this compound, an LC-MS method would typically employ a reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz Electrospray ionization (ESI) is a common ionization technique for such analyses, as it is a soft ionization method that often keeps the molecule intact, providing molecular weight information. lcms.cz

Representative LC-MS Parameters for the Analysis of this compound

| Parameter | Representative Setting |

| LC System | Agilent 1290 Infinity II LC |

| Column | ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Agilent 6546 LC/Q-TOF |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Range | 100-1000 m/z |

| Capillary Voltage | 3500 V |

The combination of chromatographic separation with mass spectrometric detection in these hyphenated techniques allows for both the qualitative identification and quantitative measurement of this compound in complex samples, providing crucial data for a wide range of scientific investigations.

Future Directions and Emerging Research Avenues in Diethyl 3 Phenylpentanedioate Chemistry

Development of Novel and Sustainable Catalytic Systems

A primary focus of future research will be the development of environmentally benign and highly efficient catalytic systems for the synthesis of Diethyl 3-phenylpentanedioate and its derivatives. This aligns with the broader goals of green chemistry to reduce waste and energy consumption.

Biocatalysis and Enzymatic Methods: The use of enzymes, or "imidades," and whole-cell microbial systems has shown promise in the stereoselective hydrolysis of 3-substituted glutarimides and diamides to produce optically active glutaric acid monoamides. nih.govnih.gov Future work will likely extend these biocatalytic desymmetrization strategies to the synthesis of chiral this compound, providing access to enantiomerically pure building blocks for pharmaceuticals. The amidase from microorganisms like Comamonas sp. could be particularly useful for developing green processes for producing gamma-aminobutyric acid (GABA) analogs from glutaric acid derivatives. nih.gov

Homogeneous and Heterogeneous Catalysis: Research into the green synthesis of the parent compound, glutaric acid, has utilized tungstic acid with hydrogen peroxide as an environmentally friendly oxidant, eliminating the need for traditional high-polluting alternatives. rsc.orgresearchgate.net Future investigations will aim to adapt these systems for the synthesis of phenyl-substituted analogues. A significant challenge lies in developing heterogeneous catalysts—such as tungsten-containing mesoporous silica (B1680970)—that offer high yields while allowing for easy separation, recovery, and reuse, thereby improving the industrial viability and sustainability of the process. researchgate.net The development of catalysts from recycled waste materials is another emerging area that could provide low-cost, sustainable options for these syntheses. mdpi.com

| Catalyst Type | Potential Advantage | Research Focus |

| Biocatalysts (e.g., Imidases) | High stereoselectivity, mild reaction conditions. | Asymmetric synthesis of chiral this compound. |

| Tungstic Acid / H₂O₂ | Green oxidant system, reduces pollution. | Adaptation for synthesis of phenyl-substituted derivatives. |

| Heterogeneous Catalysts | Ease of separation and reusability, cost-effective. | Designing robust solid catalysts for continuous production. |

| Waste-Derived Catalysts | Low cost, promotes circular economy. | Exploring catalysts from electronic or industrial waste for synthesis. mdpi.com |

Exploration of New Synthetic Applications and Target Molecules

The unique structural features of this compound, including its diester functionalities and phenyl group, make it a versatile intermediate for organic synthesis. Future research will focus on leveraging this structure to build a diverse range of complex and high-value molecules.

Pharmaceutical Intermediates: 3-substituted glutaric acid derivatives are valuable precursors for GABA analogs, which have significant therapeutic applications. nih.gov The phenyl substituent in this compound offers a scaffold for creating new series of GABA analogs or other central nervous system agents. Research will likely target the synthesis of novel drug candidates where the phenyl ring can be further functionalized to modulate biological activity and pharmacokinetic properties.

Polymer and Resin Precursors: Glutarates serve as building blocks for polyesters and polyamides, such as specific types of nylon. frontiersin.org The introduction of a phenyl group into the pentanedioate (B1230348) backbone is expected to impart unique properties, such as increased thermal stability, rigidity, and modified optical properties, to the resulting polymers. Future work will explore the polymerization of this compound or its derivatives to create new materials with tailored characteristics for advanced applications.

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, scalability, and process control.

Continuous Flow Synthesis: Flow chemistry enables reactions to be performed in microreactors with precise control over temperature, pressure, and reaction time, often leading to higher yields and purities. researchgate.net Future research will focus on developing continuous flow processes for the synthesis of this compound. This approach is particularly advantageous for managing reaction intermediates and improving the safety profile of the synthesis. The use of packed columns with immobilized catalysts or reagents within a flow system can further streamline multi-step syntheses. unimi.it

Automated Synthesis Reactors: The study of glutaric acid synthesis has already employed fully automated synthesis reactors to monitor reaction progress and optimize conditions in real-time. rsc.orgresearchgate.net This technology will be increasingly applied to the synthesis of this compound. Automation allows for rapid screening of reaction parameters and catalysts, accelerating the discovery of optimal synthetic routes and facilitating a deeper understanding of reaction mechanisms.

| Technology | Key Benefit | Application to this compound |

| Flow Chemistry | Enhanced safety, scalability, and process control. researchgate.net | Development of continuous manufacturing processes. |

| Automated Reactors | Rapid optimization and data collection. rsc.org | High-throughput screening of catalysts and reaction conditions. |

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling researchers to predict reaction outcomes and design synthetic pathways with greater precision.

Mechanistic Studies and Reaction Optimization: Density Functional Theory (DFT) calculations have been used to verify the reaction mechanism for the green synthesis of glutaric acid. rsc.org This approach will be applied to this compound to elucidate complex reaction pathways, identify transition states, and understand the role of catalysts at a molecular level. Such insights are crucial for optimizing reaction conditions to improve yield and selectivity.

Predictive Synthesis and AI: The future of synthesis design lies in predictive models and artificial intelligence (AI). iastate.edu AI-driven retrosynthesis tools can analyze the structure of a target molecule and propose viable synthetic pathways by learning from vast databases of chemical reactions. nih.govnih.gov Machine learning models can also predict optimal reaction conditions, such as the most suitable solvent, which is a critical factor for success. ibm.com For this compound, these computational tools will be used to identify novel and more efficient synthetic routes and to predict the feasibility of creating complex target molecules from this starting material.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The intersection of organic chemistry and materials science provides fertile ground for innovation. The distinct properties of this compound make it an attractive candidate for creating novel functional materials.

Development of Functional Polymers: Organic chemistry is fundamental to creating materials with specific electronic and optical functions. kyushu-u.ac.jp The phenyl group in this compound introduces aromaticity and π-electrons, which can be exploited to design new polymers. Future interdisciplinary research will focus on incorporating this molecule into π-conjugated systems to develop organic materials for applications in electronics, such as organic semiconductors or components for organic light-emitting diodes (OLEDs).

Creation of Advanced Supramolecular Structures: The design of molecules that can self-assemble into ordered structures is a key area of materials science. nims.go.jp Research will explore how the structure of this compound can be modified to encourage the formation of supramolecular polymers or liquid crystals. These materials could possess unique properties, such as selective transport of ions or molecules, making them suitable for sensor or actuator applications.

Q & A

Q. How can researchers optimize the synthesis of diethyl 3-phenylpentanedioate to improve yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters such as solvent choice (e.g., diethyl ether solubility in related esters ), stoichiometry (e.g., equivalents of amines in analogous reactions ), and temperature control (e.g., ice-bath cooling for exothermic steps ). Purification techniques like fractional distillation or recrystallization should be validated via NMR and HPLC to confirm purity. Safety protocols for handling esters, including proper ventilation and PPE, must align with guidelines for similar compounds .

Q. What analytical methods are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly - and -NMR to identify ester groups and phenyl substituents. Infrared (FTIR) spectroscopy can validate carbonyl (C=O) and ester (C-O) functional groups, as demonstrated in analogous diethyl ether analyses . X-ray crystallography, as used for dimethyl analogs , provides definitive structural data. Cross-referencing with mass spectrometry (MS) ensures molecular weight accuracy.

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation via HPLC and track byproduct formation. Compare results with literature on structurally similar esters (e.g., diethyl phthalate stability under lab conditions ). Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound?

- Methodological Answer : Perform pH-dependent kinetic studies to differentiate acid- vs. base-catalyzed hydrolysis. Use UV-Vis spectroscopy to track ester bond cleavage rates. Compare activation energies with computational models (e.g., DFT calculations) to infer transition states. Address contradictions in rate data by isolating intermediates via quenching experiments and LC-MS analysis .

Q. How can computational chemistry predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Apply molecular docking simulations to model interactions with enzymes (e.g., lipases) or metal catalysts. Validate predictions via experimental screening of catalyst libraries under inert atmospheres. Use multivariate analysis to correlate steric/electronic parameters (e.g., Hammett constants for phenyl substituents) with reaction outcomes .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound’s spectroscopic properties?

- Methodological Answer : Re-examine solvent effects (e.g., polarity shifts in NMR spectra) and crystal packing influences (via X-ray data ). Employ hybrid QM/MM models to account for environmental factors. Cross-validate with alternative techniques (e.g., Raman spectroscopy) and consult literature on analogous esters to identify systematic errors .

Cross-Disciplinary and Reproducibility Challenges

Q. How can researchers ensure reproducibility in synthesizing this compound across labs?

- Methodological Answer : Document detailed protocols with exact reagent grades, equipment specifications (e.g., Schlenk line purity), and environmental controls (e.g., humidity). Share raw data (e.g., NMR FID files, chromatograms) via FAIR-compliant repositories like Chemotion . Collaborate with third-party labs for interlaboratory validation, addressing variability through statistical outlier analysis .

Q. What interdisciplinary approaches enhance understanding of this compound’s biological interactions?

- Methodological Answer : Combine synthetic chemistry with toxicology assays (e.g., cytotoxicity screening in cell lines) and molecular biology techniques (e.g., protein binding studies). Use metabolomics to track ester metabolism in model organisms. Ethical considerations for human-related studies require IRB approval, as outlined in biomedical research frameworks .

Data Management and Literature Integration

Q. How should researchers integrate conflicting literature data into their studies on this compound?

- Methodological Answer : Conduct a systematic literature review to identify methodological disparities (e.g., solvent purity, analytical calibration). Use meta-analysis tools to quantify data heterogeneity. Design follow-up experiments to test conflicting hypotheses, ensuring alignment with foundational studies .

Q. What role do FAIR data principles play in advancing research on this compound?

- Methodological Answer :

Adopt electronic lab notebooks (ELNs) like Chemotion to standardize data entry and metadata tagging . Publish datasets in repositories with DOI assignment, enabling machine-readable access. Collaborate with platforms like NFDI4Chem to harmonize data formats and improve cross-study comparability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.